molecular formula C16H17IN2O3 B405391 prop-2-en-1-yl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

prop-2-en-1-yl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B405391
M. Wt: 412.22g/mol
InChI Key: VKJKBANGSXOKTN-UHFFFAOYSA-N
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Description

prop-2-en-1-yl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes an allyl group, an iodophenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-iodoaniline with allyl isocyanate to form an intermediate, which is then cyclized to produce the desired pyrimidinecarboxylate. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while substitution of the iodine atom can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, prop-2-en-1-yl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological molecules .

Medicine

In medicine, derivatives of this compound have potential therapeutic applications. For example, modifications to the pyrimidine ring can lead to the development of new antiviral or anticancer agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the allyl group and the iodine atom in prop-2-en-1-yl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique compared to similar compounds.

Properties

Molecular Formula

C16H17IN2O3

Molecular Weight

412.22g/mol

IUPAC Name

prop-2-enyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H17IN2O3/c1-4-9-22-15(20)13-10(2)19(3)16(21)18-14(13)11-7-5-6-8-12(11)17/h4-8,14H,1,9H2,2-3H3,(H,18,21)

InChI Key

VKJKBANGSXOKTN-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCC=C

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCC=C

Origin of Product

United States

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